Enzyme Substrate Efficiency: Laminariheptaose Shows 2.8-Fold Higher Specific Activity than Laminaripentaose
In a direct head-to-head comparison of β-1,3-glucooligosaccharide substrates using the endo-β-1,3(4)-glucanase Lam16A from Phanerochaete chrysosporium, laminariheptaose exhibited the highest specific activity among all tested oligosaccharides [1]. Its specific activity was 16 ± 2.4 U/mg, which is 2.8-fold higher than that of laminaripentaose (5.7 ± 0.56 U/mg) and 1.3-fold higher than laminarihexaose (12 ± 0.27 U/mg) [1].
| Evidence Dimension | Enzyme specific activity |
|---|---|
| Target Compound Data | 16 ± 2.4 U/mg |
| Comparator Or Baseline | Laminaripentaose: 5.7 ± 0.56 U/mg; Laminarihexaose: 12 ± 0.27 U/mg |
| Quantified Difference | 2.8-fold higher than laminaripentaose; 1.3-fold higher than laminarihexaose |
| Conditions | Lam16A enzyme assay; 0.02% substrate concentration |
Why This Matters
For enzymologists characterizing β-1,3-glucanase kinetics, laminariheptaose provides the highest signal-to-noise ratio as a defined substrate, enabling more precise kinetic parameter determination.
- [1] Kawai, R., Igarashi, K., Yoshida, M., & Samejima, M. (2005). Hydrolysis of β-1,3/1,6-glucan by glycoside hydrolase family 16 endo-1,3-β-glucanase from Phanerochaete chrysosporium. Applied Microbiology and Biotechnology, 69(5), 521-527. Data extracted from Table 2. View Source
